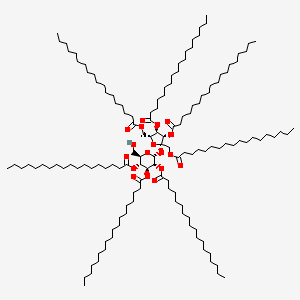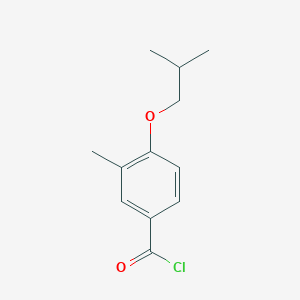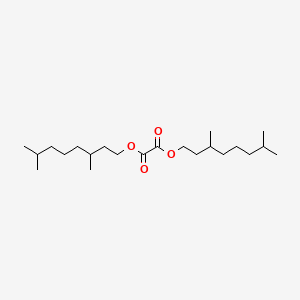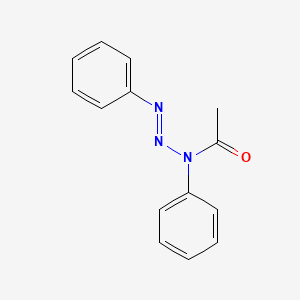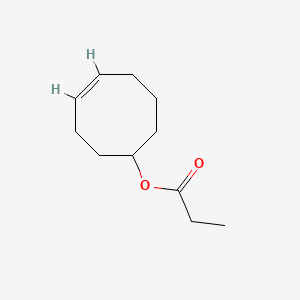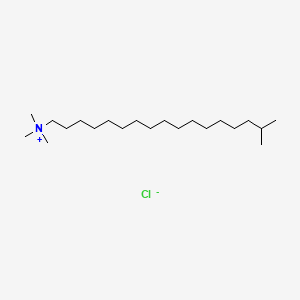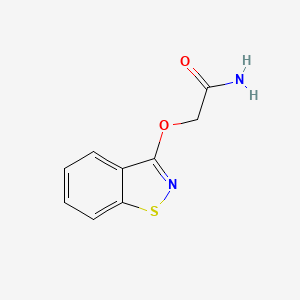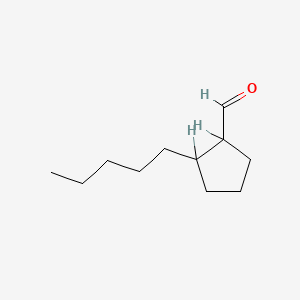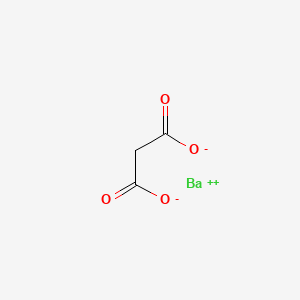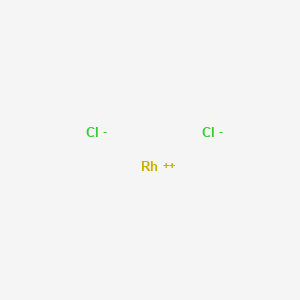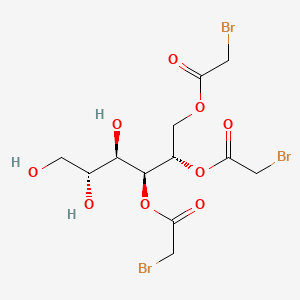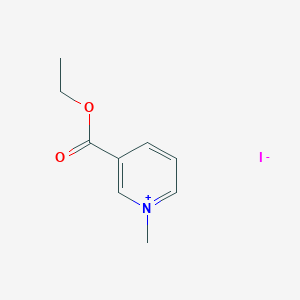
Tri-sec-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-sec-butylphenol is an aromatic compound with the molecular formula C18H30O. It is a derivative of phenol where three hydrogen atoms are replaced by sec-butyl groups. This compound is known for its weak acidic properties and is commonly used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-sec-butylphenol can be synthesized through the alkylation of phenol with sec-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and sec-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors where phenol and sec-butyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Tri-sec-butylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an antioxidant in polymers and other materials to prevent degradation.
Wirkmechanismus
The mechanism by which tri-sec-butylphenol exerts its effects involves its interaction with various molecular targets and pathways. As an antioxidant, it can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is primarily due to the presence of the phenolic hydroxyl group, which can undergo redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another phenolic compound with tert-butyl groups instead of sec-butyl groups.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups.
4-tert-butylphenol: A phenolic compound with a single tert-butyl group.
Uniqueness
Tri-sec-butylphenol is unique due to the presence of sec-butyl groups, which impart different steric and electronic properties compared to tert-butyl groups. This difference can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
31154-98-0 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2,3,4-tri(butan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-12(4)15-10-11-16(19)18(14(6)9-3)17(15)13(5)8-2/h10-14,19H,7-9H2,1-6H3 |
InChI-Schlüssel |
PIHPRZNPMVNXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C(=C(C=C1)O)C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


